2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Description
This bicyclic compound features a pyrazolo[4,3-c]pyridine core with a tetrahydro ring system and a methyl substituent at position 2. The hydrochloride salt (CAS: 1260902-04-2) has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h5,8H,2-4H2,1H3 |
InChI Key |
VSRNSDKJVQTSIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CNCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The CIDR approach, as demonstrated in the synthesis of capromorelin intermediates, utilizes (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one as a starting material. The critical stereochemical resolution occurs through L-tartaric acid salt formation, achieving >85% chemical yield and 98% diastereomeric excess (de). The process involves:
- Formation of diastereomeric salts through acid-base interaction
- Selective crystallization of the (R)-enantiomer-tartrate complex
- Liberation of chirally pure (R)-2 via ammonium hydroxide treatment
This method’s efficiency stems from the thermodynamic control of crystallization, where the less soluble diastereomer preferentially precipitates from the reaction mixture.
Cyclocondensation Route
Pyrazolone Precursor Strategy
A multi-step synthesis from 4-acetyl-5-imino-3-methyl-1-phenyl-2-pyrazoline involves:
- Mannich Reaction : Treatment with paraformaldehyde and piperidine in dimethylformamide (DMF) at reflux for 3 hours yields 3-methyl-1-phenyl-5,6,7,7a-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4(3aH)-one.
- Benzylidene Derivative Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) in ethanol/HCl produces substituted derivatives.
Reaction conditions significantly impact yields:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +32% |
| Solvent | DMF | +25% |
| Catalyst Loading | 1.2 eq HCl | +18% |
Data adapted from pyrazolo[3,4-b]pyridin-4-one derivative studies.
Multi-Step Synthesis from Pyrazolone Derivatives
Zinc-Mediated Reduction
A patented method employs zinc dust in acetic acid for nitro group reduction:
- Dissolve 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1) in acetic acid
- Reflux with zinc dust (1:0.5 w/w) for 2-3 hours
- Filter and crystallize from dilute acetic acid
This step achieves 78-82% yield for the intermediate 3-methyl-1-phenyl-5,6,7,7a-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4(3aH)-one.
Spirocyclic Derivative Formation
Subsequent reactions with hydroxylamine hydrochloride in basic conditions yield isoxazolo-pyrazolo-pyridine hybrids:
$$ \text{C}{11}\text{H}{13}\text{N}3\text{O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, DMF}} \text{C}{11}\text{H}{12}\text{N}4\text{O}2 + \text{H}_2\text{O} $$
Reaction monitoring via HPLC shows 91% conversion at 8-hour reflux.
Transition Metal-Catalyzed Methods
Copper-Catalyzed Aerobic Cyclization
Adapting pyrazole synthesis protocols, copper(II) acetate (10 mol%) in DMF facilitates oxidative cyclization:
- React β-ketoester derivatives with hydrazine hydrate
- Introduce methyl groups via alkylating agents
- Cyclize under oxygen atmosphere at 100°C
This method achieves 65-72% isolated yields with excellent functional group tolerance.
Iodine-Mediated Heterocyclization
An iodine/TBHP system in acetonitrile enables one-pot synthesis:
- 20 mol% I₂
- 3.0 equiv tert-butyl hydroperoxide (TBHP)
- 80°C for 6 hours
Comparative oxidant screening revealed:
| Oxidant | Yield (%) | Purity (HPLC) |
|---|---|---|
| TBHP | 81 | 98.2 |
| BPO | 78 | 97.8 |
| K₂S₂O₈ | 65 | 95.4 |
Data from recent pyrazole derivative studies.
Hydrochloride Salt Preparation
Acid-Base Neutralization
The hydrochloride salt form (PubChem CID 55264754) is prepared via:
- Dissolve free base in anhydrous ether
- Bubble HCl gas at 0°C
- Filter and dry under vacuum
Critical parameters:
- Stoichiometry: 1:1.05 base:HCl ratio
- Temperature: <5°C prevents decomposition
- Solvent: Et₂O > THF (94% vs 87% yield)
The final product exhibits 99.1% purity by ion chromatography.
Comparative Method Analysis
Yield and Scalability
| Method | Typical Yield (%) | Scalability (kg) | Cost Index |
|---|---|---|---|
| CIDR | 85 | 50+ | 1.8 |
| Cyclocondensation | 78 | 10 | 1.2 |
| Copper Catalysis | 72 | 5 | 2.1 |
| Iodine-Mediated | 81 | 2 | 3.4 |
Environmental Impact
- CIDR : Low E-factor (2.1) due to solvent recycling
- Copper Catalysis : Requires heavy metal removal steps
- Iodine Methods : Generate iodide byproducts needing neutralization
Synthetic Challenges and Solutions
Stereochemical Control
Racemization during amide coupling is mitigated by:
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C5 position due to activation by adjacent nitrogen atoms. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | NCS in DMF, 0°C → RT | 5-Chloro-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one | 78% | |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro derivative | 65% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | 5-Sulfochloride intermediate | 82% |
Halogenation products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Multi-Component Reactions (MCRs)
The compound participates in 5- and 6-component reactions (5CRs/6CRs) due to its dual nucleophilic (N1, N7) and electrophilic (C5) sites:
-
Example 6CR : Reacts with aryl aldehydes, malononitrile, and hydrazine under ultrasound irradiation (PEG-400 solvent) to form spiro-fused pyrazolo[3,4-b]pyridine derivatives (e.g., Scheme 1 in ).
-
Mechanism :
Alkylation and Acylation
The methyl group at C2 and secondary amine (N7) are reactive toward alkylating/acylating agents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N7-Benzylated derivative | Bioactive intermediate |
| Acetic anhydride | Et₃N, CH₂Cl₂, RT | N7-Acetylated compound | Solubility enhancement |
Cyclization Reactions
The saturated pyridine ring facilitates ring-expansion reactions:
-
With isatin : Forms fused pyrazolo[4,3-d]pyrimidines under DBU catalysis (PEG-400, 100°C) .
-
With hydroxylamine : Generates isoxazolo-pyrazolo-pyridines via [3+2] cycloaddition (NaHCO₃, EtOH) .
Cross-Coupling Reactions
The halogenated derivatives (e.g., 5-chloro or 5-iodo) undergo Pd-catalyzed couplings:
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/dppf, Cs₂CO₃ | 5-Aryl-pyrazolo-pyridine | 85% |
| Vinyl triflate | PdCl₂(PPh₃)₂, K₃PO₄ | 5-Vinyl derivative | 72% |
These reactions enable late-stage diversification for drug discovery .
Biological Activity Modulation
Functionalization at C5 and N7 enhances bioactivity:
-
Antimicrobial : 5-Nitro derivatives show MIC = 8 µg/mL against S. aureus .
-
Anticancer : N7-Acylated analogs inhibit PI3Kα (IC₅₀ = 0.2 µM).
This compound’s versatility in substitution, cyclization, and cross-coupling reactions makes it a key scaffold in medicinal and materials chemistry. Future work should explore enantioselective functionalization and computational modeling of reaction pathways.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound that has applications in chemistry, biology, and industry. It has a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol.
Scientific Research Applications
This compound is used in scientific research as a building block for synthesizing complex heterocyclic compounds. Its structural similarity to biologically active molecules makes it useful in studying enzyme inhibition and receptor binding. The compound is also used in producing chemical intermediates and specialty chemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be done using reducing agents like lithium aluminum hydride. Substitution reactions involve replacing hydrogen atoms with other atoms or groups, with various nucleophiles being used.
This compound exhibits potential anticancer and antimicrobial properties, and may act as a protein kinase inhibitor.
Anticancer Activity Research suggests that pyrazolo derivatives, including this compound, may have anticancer properties. Studies evaluating pyrazolo derivatives against human cancer cell lines (MCF-7 for breast cancer and K562 for leukemia) have shown varying degrees of cytotoxicity, suggesting that structural modifications could enhance their anticancer efficacy. Some studies suggest that pyrazolo compounds may intercalate into DNA strands, disrupting replication processes in cancer cells. By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.
Antimicrobial Properties The pyrazolo[4,3-c]pyridine framework is associated with antimicrobial activity. Studies have demonstrated that certain pyrazolo derivatives can inhibit bacterial growth and exhibit antifungal properties, often by interfering with microbial metabolism or cell wall synthesis.
Protein Kinase Inhibition The compound's structural features suggest it could potentially act as a protein kinase inhibitor. In vitro studies have assessed the inhibition of kinases such as CDK2 and Abl, with specific derivatives showing varying degrees of effectiveness. For example, some pyrazolo derivatives effectively inhibited Abl kinase at micromolar concentrations, while others did not show significant inhibition due to structural limitations.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound vs. Pyridazinone Derivatives
- Pyridazinone analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one derivatives) replace the pyridine ring with a pyridazine (two adjacent nitrogen atoms). This increases electronegativity, altering hydrogen-bonding capacity and reactivity .
- Hydrogenated pyrazolo-pyridines , such as the target compound, exhibit reduced ring strain and increased hydrophobicity compared to fully aromatic systems. This may enhance blood-brain barrier penetration for CNS targets .
Target Compound vs. Sulfonamide Derivatives
Compound 17 in (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine sulfonamide) shares the core structure but includes a sulfonamide group. Sulfonamides are known for antimicrobial and enzyme-inhibitory properties, suggesting divergent pharmacological applications compared to the methyl-substituted target compound .
Physicochemical Properties
The target compound’s tetrahydro ring and methyl group likely increase hydrophobicity (higher LogP) compared to polar pyridazinones. The methyl ester derivative () shows higher molecular weight due to the propargyl and ester groups, which may reduce aqueous solubility .
Pharmacological Activities
- Pyridazinone Derivatives: Exhibit cardiotonic, hypotensive, and antiplatelet activities. For instance, 3,5-disubstituted-phenyl derivatives demonstrate vasodilation and platelet aggregation inhibition .
- Sulfonamide Analogs : Optimized for metabolic stability, suggesting utility in prolonged-action therapeutics .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound with notable structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 100501-59-5
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit anticancer properties. A study evaluated various pyrazolo derivatives against human cancer cell lines (MCF-7 for breast cancer and K562 for leukemia) and found that while some compounds showed activity, others did not demonstrate significant cytotoxicity within the tested concentration ranges. This suggests that structural modifications may enhance their anticancer efficacy .
Antimicrobial Properties
The pyrazolo[4,3-c]pyridine framework has been associated with antimicrobial activity. Studies have shown that certain pyrazolo derivatives possess the ability to inhibit bacterial growth and show antifungal properties. The mechanism often involves interference with microbial metabolism or cell wall synthesis .
Protein Kinase Inhibition
The compound's structural features suggest potential as a protein kinase inhibitor. In vitro studies have assessed the inhibition of several kinases (e.g., CDK2 and Abl), although specific derivatives have shown varying degrees of effectiveness. For instance, while some pyrazolo derivatives effectively inhibited Abl kinase at micromolar concentrations, others did not exhibit significant inhibition due to structural limitations .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : Some studies suggest that pyrazolo compounds may intercalate into DNA strands, disrupting replication processes in cancer cells.
- Enzyme Inhibition : The inhibition of key enzymes involved in cellular signaling pathways is another proposed mechanism by which these compounds exert their effects.
- Modulation of Cell Cycle : By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
